4-(4-Fluorophenyl)butanoic acid
Overview
Description
4-(4-Fluorophenyl)butanoic acid is a compound of interest in pharmaceutical and chemical research. It is known for its role as an intermediate in pharmaceutical manufacturing and has been the subject of various studies focusing on its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
4-(4-Fluorophenyl)butanoic acid is typically prepared through a Friedel-Crafts reaction. Fan (1990) discussed the removal of an undesired isomer of 4,4-bis(4-fluorophenyl) butanoic acid, an important pharmaceutical intermediate, by sulfonation, indicating the complexities involved in its synthesis (Fan, 1990).
Molecular Structure Analysis
Ye et al. (2007) conducted a study using density functional theory and ab initio Hartree-Fock to investigate the vibrational spectra of a related compound, providing insights into the molecular structure of such compounds (Ye et al., 2007).
Chemical Reactions and Properties
Gray et al. (1989) synthesized a series of fluoro-substituted analogs, including compounds related to 4-(4-Fluorophenyl)butanoic acid, exploring the relationship between molecular structure and chemical properties (Gray et al., 1989).
Physical Properties Analysis
Das et al. (2003) synthesized a related compound, amino-3-fluorophenyl boronic acid, and analyzed its physical properties, including its crystal structure, which can offer insights into the physical characteristics of 4-(4-Fluorophenyl)butanoic acid (Das et al., 2003).
Chemical Properties Analysis
Kula et al. (2013) discussed the synthesis and properties of fluoro-substituted analogues, providing insight into the chemical properties of 4-(4-Fluorophenyl)butanoic acid and its analogs (Kula et al., 2013).
Scientific Research Applications
Pharmaceutical Intermediate Synthesis
4,4-Bis(4-fluorophenyl) butanoic acid, a derivative of 4-(4-Fluorophenyl)butanoic acid, is an important pharmaceutical intermediate. It is generally prepared by the Friedel-Crafts reaction of 4-(4-fluorophenyl) butyrolactone with fluorobenzene. The reaction conditions significantly affect the product ratio, and sulfonation can be applied to remove undesired isomers, enhancing the synthesis process (Fan, 1990).
Synthesis of LY518674
A green chemistry approach has been developed for synthesizing 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in the synthesis of LY518674. This involves an organic solvent-free process for the demethylation of 4-(4-methoxyphenyl)butanoic acid, using aqueous HBr without phase transfer catalysis. Direct crystallization from the reaction mixture allows for efficient production (Delhaye et al., 2006).
Nanofluidic Device Applications
4-oxo-4-(pyren-4-ylmethoxy) butanoic acid demonstrates potential in the optical gating of nanofluidic devices based on synthetic ion channels. This involves decorating the inner surface of channels with photolabile hydrophobic molecules, which can be removed by irradiation to generate hydrophilic groups. This has applications in UV-light-triggered permselective transport of ionic species through channels, and could be used in controlled release, sensing, and information processing (Ali et al., 2012).
Oxidation Studies
Studies have been conducted on the oxidation of 4-oxo-4-phenyl butanoic acid by various agents, providing insight into kinetic and thermodynamic aspects. Such research contributes to a deeper understanding of chemical reactions involving 4-oxo-4-phenyl butanoic acid and its derivatives, which can have implications in various chemical synthesis processes (Yogananth & Mansoor, 2015).
Synthesis of TRPV1 Channel Modulators
4-(Thiophen-2-yl)butanoic acid has been identified as a cyclic substitute in the synthesis of new modulators for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) channel. This includes the development and pharmacological characterization of compounds that can activate TRPV1 channels, with potential applications in understanding and modulating this receptor for various therapeutic purposes (Aiello et al., 2016).
Material Synthesis
Synthesis of materials such as polymers and oligomers incorporating 4-fluorophenyl butadiene units, which can be cleaved to yield oligomers with 4-fluorophenyl ketone end groups, demonstrates the versatility of 4-(4-Fluorophenyl)butanoic acid in material science. Such materials have potential applications in various industrial processes (Dix et al., 1993).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(4-fluorophenyl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7H,1-3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQYBBYOYJXQBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50207628 | |
Record name | 4-(p-Fluorophenyl)butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50207628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)butanoic acid | |
CAS RN |
589-06-0 | |
Record name | 4-(4-Fluorophenyl)butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=589-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(p-Fluorophenyl)butyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 589-06-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409583 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4-(p-Fluorophenyl)butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50207628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(p-fluorophenyl)butyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.757 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(4-Fluorophenyl)butyric Acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FH9535EGU6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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